2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one
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Overview
Description
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one is a heterocyclic compound that features both pyridine and pyrimidine rings
Scientific Research Applications
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one is the enzyme Lysyl Oxidase Like 2 (LOXL2) . LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix, which is important for tissue repair and fibrotic processes .
Mode of Action
This compound interacts with LOXL2 by inhibiting its activity . This inhibition occurs selectively, with the compound showing a 31-fold selectivity for LOXL2 over Lysyl Oxidase (LOX) and three other amine oxidases (MAO-A, MAO-B, and SSAO) .
Biochemical Pathways
By inhibiting LOXL2, this compound affects the cross-linking of collagen and elastin in the extracellular matrix . This can impact various biochemical pathways related to tissue repair and fibrotic processes. The downstream effects of this inhibition are still under investigation.
Pharmacokinetics
It has been found to inhibit three different cytochrome p450 enzymes (cyp 3a4, 2c9, and 2d6), which are involved in drug metabolism and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of LOXL2 and the subsequent impact on collagen and elastin cross-linking . This can potentially influence tissue repair and fibrotic processes.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one typically involves the reaction of 2-chloropyridine derivatives with ethyl-substituted pyrimidine precursors. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, such as boronic acids or esters, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine or pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Pyridine N-oxides and pyrimidine N-oxides.
Reduction: Reduced pyridine and pyrimidine derivatives.
Substitution: Amino, thio, or alkoxy-substituted pyridine and pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine-4-methanol: A related compound with similar structural features but different functional groups.
4-acetyl-2-chloropyridine: Another similar compound used in various synthetic applications.
Uniqueness
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one is unique due to its combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one involves the reaction of 2-chloro-4-picoline with ethyl acetoacetate followed by cyclization and subsequent dehydration.", "Starting Materials": [ "2-chloro-4-picoline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-picoline in ethanol and add sodium ethoxide. Heat the mixture to reflux for 1 hour.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat to reflux for 4 hours.", "Step 3: Cool the reaction mixture and add acetic anhydride. Heat the mixture to reflux for 1 hour.", "Step 4: Add water to the reaction mixture and extract with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the organic layer and purify the product by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexanes as the mobile phase.", "Step 7: Dissolve the purified product in sulfuric acid and heat to reflux for 1 hour to dehydrate and cyclize the compound.", "Step 8: Neutralize the reaction mixture with sodium bicarbonate and extract with ethyl acetate.", "Step 9: Wash the organic layer with water and dry over sodium sulfate.", "Step 10: Concentrate the organic layer and purify the product by recrystallization from ethanol." ] } | |
CAS No. |
1258651-71-6 |
Molecular Formula |
C11H10ClN3O |
Molecular Weight |
235.67 |
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O/c1-2-8-6-10(16)15-11(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16) |
InChI Key |
SKRMXIZHRLRCHG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl |
solubility |
not available |
Origin of Product |
United States |
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